molecular formula C9H6O5 B121205 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid CAS No. 62396-98-9

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Cat. No.: B121205
CAS No.: 62396-98-9
M. Wt: 194.14 g/mol
InChI Key: VIIPQXJHKXQJKY-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, also known as alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid, is a fully characterized chemical compound certified for use as a Reference Standard in pharmaceutical development . This product is compliant with stringent regulatory guidelines and is designed to ensure traceability against pharmacopeial standards such as those from the USP or EP . It serves as a critical tool for analytical scientists in applications including method development, method validation (AMV), and Quality Control (QC) during both the synthesis and formulation stages of Active Pharmaceutical Ingredient (API) production . The compound is supplied with comprehensive analytical data to guarantee its identity, purity, and strength for reliable and reproducible results. This product is intended for analytical and research purposes only and is strictly not for diagnostic or human use .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIPQXJHKXQJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871448
Record name 1,3-Benzodioxol-5-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62396-98-9
Record name 1,3-Benzodioxol-5-yl(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid typically involves the introduction of the benzo[d][1,3]dioxole group to an oxoacetic acid precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of solvents like dichloromethane and bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain . The pathways involved include the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain.

Comparison with Similar Compounds

The compound is compared to structurally and functionally related α-keto acids and derivatives, focusing on synthetic yields , electronic effects , and spectral properties .

Key Findings :

  • Electron-donating groups (e.g., methylenedioxy or dimethoxy) on the aromatic ring reduce yields in coupling reactions due to steric and electronic hindrance. Switching from catalytic BI-OH to stoichiometric PhI(OAc)₂ significantly improves yields (13% → 64% for the target compound) .
  • The methylenedioxy group in the target compound results in lower yields compared to dimethoxy-substituted analogs in chromenone synthesis (32% vs. 55%) .
Electronic Effects and Reactivity

The methylenedioxy group (-OCH₂O-) is a stronger electron donor than methoxy (-OCH₃), altering the electronic environment of the α-keto acid moiety:

  • Decarboxylative Coupling : The target compound participates in visible-light-driven decarboxylative coupling with 2H-indazoles without photocatalysts, leveraging the electron-rich aromatic ring to stabilize radical intermediates .
  • Acylation Reactions: In silver-catalyzed acylation with isocyanides, the compound forms α-ketoamides (e.g., 4p–4u) with yields >70%, outperforming non-substituted α-keto acids due to enhanced electrophilicity at the α-carbon .
Spectral and Structural Comparisons
Compound ¹³C NMR (C=O, ppm) ¹H NMR (OCH₂O, ppm) Melting Point (°C)
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid 186.9 6.20 (s) Not reported
2-(3,4-Dimethoxyphenyl)-2-ketoacetic acid 185.2 3.85 (s, OCH₃) Not reported
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) 168.1 (lactone C=O) 6.10 (s) 168–170
N-(Adamantan-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4s) 169.5 (amide C=O) 6.18 (s) 145–147

Key Findings :

  • The C=O chemical shift in the target compound (186.9 ppm) is deshielded compared to dimethoxy analogs (185.2 ppm), reflecting stronger electron donation from the methylenedioxy group .
  • The OCH₂O protons in the target compound resonate as a singlet at δ 6.20, distinct from methoxy groups (δ 3.85) in dimethoxy derivatives .

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₉H₆O₅
  • Molecular Weight : 194.14 g/mol
  • CAS Number : 62396-98-9

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death. The presence of the benzo[d][1,3]dioxole moiety may enhance this effect through modulation of mitochondrial functions .
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells. This was evidenced by flow cytometry analyses demonstrating a significant decrease in the G1 phase fraction of Hep3B liver cancer cells treated with related compounds .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives:

  • In vitro Studies : Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines such as HepG2, HCT116, and MCF7. For instance, one study reported IC50 values of 1.54 µM for HCT116 and 4.52 µM for MCF7 when tested against new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties .
  • Mechanistic Insights : The anticancer mechanisms were further elucidated through assessments of EGFR inhibition and apoptosis pathways involving proteins such as Bax and Bcl-2. These studies suggest that the compound may inhibit tumor growth through multiple pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

  • DPPH Assay : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that this compound exhibits significant free radical scavenging activity, indicating its potential as an antioxidant agent .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerHepG21.54EGFR inhibition
AnticancerHCT1164.52Apoptosis via Bax/Bcl-2 modulation
AntioxidantN/AN/ADPPH free radical scavenging

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Study on Hep3B Cells : A study found that treatment with a derivative significantly reduced cell viability compared to controls and induced apoptosis as confirmed by annexin V-FITC assays .
  • Comparative Analysis with Doxorubicin : In comparative studies against doxorubicin (a standard chemotherapy agent), certain derivatives demonstrated comparable or superior cytotoxic effects on liver cancer cells while exhibiting lower toxicity toward normal cells .

Q & A

Q. What are the standard synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, and how do reaction conditions influence yields?

The compound is synthesized via decarboxylative coupling of α-keto acids under visible-light-driven conditions without photocatalysts or oxidants. A key method involves reacting 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one under controlled photochemical conditions to yield the target compound with high purity (confirmed by <sup>1</sup>H and <sup>13</sup>C NMR) . Alternative routes include hydrolysis of ketoesters (e.g., using NaOH in methanol/water/THF mixtures), though yields vary depending on solvent ratios and reaction time .

Q. How is structural characterization performed for this compound, and what key spectral data are observed?

  • <sup>1</sup>H NMR (400 MHz, DMSO-d6): Peaks at δ 7.54–7.51 (m, 1H), 7.38 (d, J = 1.7 Hz, 1H), 7.12 (d, J = 8.2 Hz, 1H), and 6.20 (s, 2H) confirm the benzodioxole and oxoacetic acid moieties.
  • <sup>13</sup>C NMR (100 MHz, DMSO-d6): Signals at δ 186.9 (C=O), 166.3 (carboxylic acid), and 153.4–102.7 (aromatic carbons) validate the structure .
  • HRMS: Matches the molecular formula C10H7O5 with [M+H]<sup>+</sup> at m/z 207.0298 .

Q. What derivatives of this compound are commonly studied, and how are they synthesized?

Derivatives include 2-(benzo[d][1,3]dioxol-5-yl)acetamide and 3-phenylcoumarin analogs . For example:

  • Coumarin derivatives are synthesized via condensation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with substituted phenols under acidic conditions .
  • Thiazole-containing analogs are prepared by coupling the acid with thiazole amines using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Advanced Research Questions

Q. What biological activities are associated with benzodioxole derivatives, and how might 2-oxoacetic acid substituents modulate these effects?

Benzodioxole derivatives exhibit antimicrobial and anticancer properties, likely due to interactions with enzymes (e.g., cytochrome P450) or DNA intercalation. The 2-oxoacetic acid group enhances electrophilicity, enabling covalent binding to thiol groups in target proteins. For instance, similar compounds inhibit HIV-1 replication by targeting viral integrase .

Q. How does the compound’s stability under varying pH conditions impact its application in drug delivery systems?

The compound is stable in neutral to slightly acidic conditions but undergoes hydrolysis in strong alkaline environments (pH > 10). This pH sensitivity necessitates formulation in buffered solutions or encapsulation in pH-responsive nanoparticles for controlled release .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and how are they addressed?

Racemization can occur during esterification or amide coupling steps. Chiral HPLC (e.g., Daicel Chiralpak IG column with hexane/iPrOH eluent) is used to determine enantiomeric excess (ee). Optimizing reaction temperature (< 25°C) and avoiding polar aprotic solvents minimize racemization .

Q. How do fluorinated analogs of this compound compare in terms of reactivity and bioactivity?

Fluorination at the benzodioxole ring (e.g., 2,2-difluoro derivatives) increases metabolic stability and enhances binding to hydrophobic enzyme pockets. For example, fluorinated analogs show improved inhibition of COX-2 compared to non-fluorinated counterparts .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER or GROMACS) predict interactions with enzymes like HDAC or kinases. The oxoacetic acid group often forms hydrogen bonds with catalytic lysine residues, while the benzodioxole moiety engages in π-π stacking .

Methodological Considerations

Q. Contradictions in Literature

  • Synthetic Yields: Decarboxylative coupling yields >80% , whereas ketoester hydrolysis methods report 55–70% . Variability may stem from light intensity or base concentration.
  • Biological Targets: Some studies propose enzyme inhibition , while others suggest receptor modulation . Further mechanistic studies are needed.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
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2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

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